molecular formula C20H15FN4O4 B2944695 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1216654-98-6

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2944695
CAS No.: 1216654-98-6
M. Wt: 394.362
InChI Key: UJZGRUIGVZUUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxopyridinone moiety, and a furan-methylacetamide side chain. The furan-methylacetamide group may contribute to metabolic stability and solubility.

Properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZGRUIGVZUUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an oxadiazole moiety, a pyridine ring, and a furan derivative. The molecular formula is C15H14FN3O3C_{15}H_{14}FN_3O_3, with a molecular weight of approximately 299.29 g/mol. The presence of the 4-fluorophenyl group is significant for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds containing oxadiazole derivatives exhibit notable antimicrobial properties.

Case Study: Antibacterial and Antifungal Activity

A study conducted on various oxadiazole derivatives demonstrated that the incorporation of the oxadiazole ring enhances antimicrobial potency. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were recorded against various bacterial strains:

CompoundBacterial StrainMIC (µM)
1Staphylococcus aureus5.64
2Escherichia coli13.40
3Pseudomonas aeruginosa11.29
4Candida albicans16.69

These results indicate that the compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been explored in various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies revealed that several oxadiazole derivatives showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A-431 (skin cancer). For instance:

CompoundCell LineIC50 (µM)
AMCF-712.5
BA-43115.0

The presence of substituents such as the furan group was found to enhance the cytotoxic effects, indicating a structure-activity relationship that warrants further investigation .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with anti-inflammatory properties can be valuable therapeutic agents.

Research has indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory conditions .

Comparison with Similar Compounds

1,2,4-Oxadiazole Derivatives

  • 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (): Key Differences: Replaces the pyridinone and furan-methylacetamide with a piperidine-carboxamide and 2-methylphenyl group. Activity: Demonstrated high binding affinity to Mycobacterium tuberculosis targets (e.g., InhA enzyme) with a docking score of −10.2 kcal/mol, superior to first-line drugs like isoniazid . Implications: The pyridinone in the target compound may offer improved hydrogen-bonding interactions compared to the piperidine-carboxamide.

Pyrazolo-Triazin Derivatives

  • 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide (): Key Differences: Substitutes the oxadiazole-pyridinone core with a pyrazolo-triazin system.

Functional Group Modifications

Furan-Containing Acetamides

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives (): Key Differences: Replaces the oxadiazole-pyridinone with a triazole-sulfanyl group. Activity: Exhibited anti-exudative activity (63–78% inhibition at 10 mg/kg) in carrageenan-induced edema models, comparable to diclofenac sodium (72%) . Implications: The target compound’s oxadiazole-pyridinone core may offer broader target selectivity compared to triazole-based systems.

Ureido-Linked Oxadiazoles

  • N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, ): Key Differences: Uses a ureido linker instead of pyridinone. Implications: The pyridinone in the target compound may reduce steric hindrance, improving receptor access compared to the bulkier ureido group.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Core Structure Target/Activity Binding Affinity/IC₅₀ Reference
Target Compound Oxadiazole-Pyridinone Hypothetical antimicrobial N/A
3-[3-(4-FP)-Oxadiazole]-Piperidine-Carboxamide Oxadiazole-Piperidine M. tuberculosis InhA −10.2 kcal/mol
2-[2-(4-FP)-Pyrazolo-Triazin]-Acetamide Pyrazolo-Triazin DNA intercalation (theoretical) N/A
Compound 130 () Oxadiazole-Ureido SARS-CoV-2 Mpro −8.9 kcal/mol
Triazole-Sulfanyl Acetamide () Triazole-Sulfanyl Anti-inflammatory 63–78% inhibition (10 mg/kg)

Key Research Insights

Anti-Tuberculosis Potential: The oxadiazole moiety in the target compound aligns with high-affinity anti-TB agents (e.g., −10.2 kcal/mol in ), suggesting possible repurposing for mycobacterial targets .

Anti-Inflammatory vs. Antiviral Trade-offs : While furan-acetamide derivatives show anti-inflammatory efficacy (), ureido-oxadiazoles prioritize antiviral activity (). The target compound’s balance of these groups requires further optimization .

Metabolic Stability : The furan-methyl group may enhance resistance to cytochrome P450 oxidation compared to bulkier substituents (e.g., ethyl or bromophenyl groups in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.